

Validating the Structure of 1,4-Dinitrosobenzene: A Comparative ^{13}C NMR Spectroscopy Guide

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Compound of Interest

Compound Name: 1,4-Dinitrosobenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ^{13}C NMR spectral data of **1,4-dinitrosobenzene** and its structural isomers and analogs. By presenting experimental data alongside detailed protocols, this document serves as a valuable resource for the structural validation of aromatic nitroso compounds, which are of significant interest in medicinal chemistry and materials science.

Structural Elucidation via ^{13}C NMR Spectroscopy

^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing crucial information about bonding, substituent effects, and molecular symmetry. In the case of **1,4-dinitrosobenzene**, its symmetrical structure is expected to produce a simple ^{13}C NMR spectrum with two signals corresponding to the C-N=O (ipso) and C-H carbons.

Comparative Analysis of ^{13}C NMR Data

To validate the structure of **1,4-dinitrosobenzene**, its experimental ^{13}C NMR spectrum is compared with data from structurally related compounds. This comparative approach allows for the unambiguous assignment of signals and confirmation of the proposed substitution pattern.

Table 1: Comparison of Experimental ^{13}C NMR Chemical Shifts (δ) in ppm

Compound	C-X (ipso)	C-H	Solvent
1,4-Dinitrosobenzene	~155	~125	CDCl ₃
p-Benzoquinone dioxime*	~148	~118	DMSO-d ₆
Terephthalaldehyde	137.5	130.0, 192.5 (CHO)	CDCl ₃

*Note: p-Benzoquinone dioxime is a tautomeric isomer of **1,4-dinitrosobenzene**. The chemical shifts for p-benzoquinone dioxime are from a spectrum of a mixture of isomers and should be interpreted with caution. The data for **1,4-dinitrosobenzene** is estimated from the spectral image.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹³C NMR spectra of aromatic nitroso compounds.

1. Sample Preparation:

- Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is free of particulate matter by filtration if necessary.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Tune and match the probe for the ¹³C frequency.
- Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

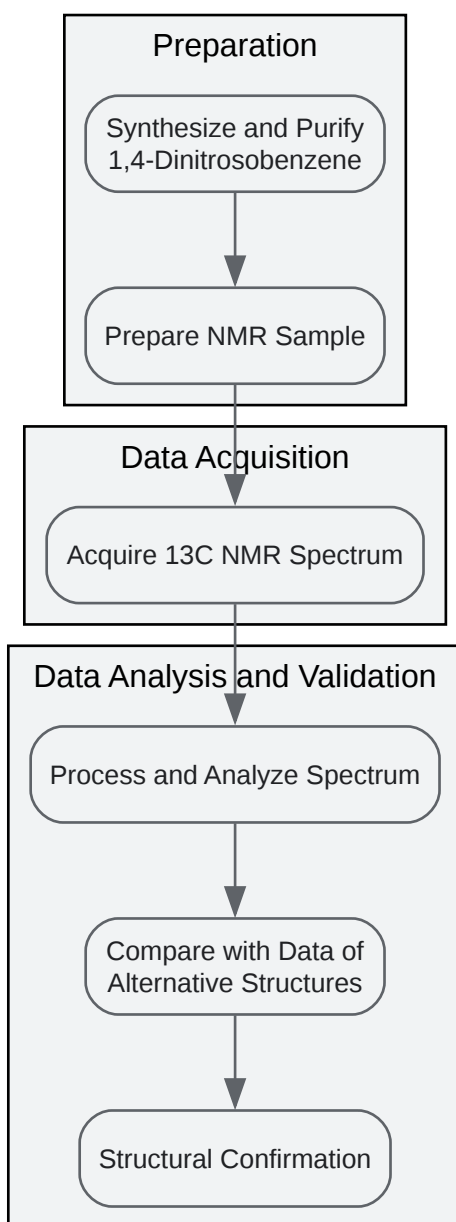
- Experiment: Standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on Bruker instruments).
- Pulse Width: 30-degree pulse to allow for faster repetition rates.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds. The relaxation of quaternary carbons can be slow, so a longer delay may be necessary for accurate integration if quantitative data is required.
- Number of Scans: 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
- Temperature: 298 K (25 °C).

4. Data Processing:

- Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
- Perform a Fourier transform to obtain the frequency-domain spectrum.
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl_3 at 77.16 ppm).
- Integrate the signals if quantitative analysis is needed.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of **1,4-dinitrosobenzene** using ^{13}C NMR spectroscopy.



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Caption: Workflow for **1,4-dinitrosobenzene** structure validation.

This comprehensive guide provides the necessary data and protocols for researchers to confidently validate the structure of **1,4-dinitrosobenzene** and related compounds using ^{13}C NMR spectroscopy. The comparative approach and detailed experimental workflow will aid in the accurate characterization of these important molecules.

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